N-cyclopentyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Beschreibung
N-cyclopentyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide (CONHCH2CH2NHCO) backbone. Its structure features two distinct substituents:
- A cyclopentyl group attached to one nitrogen atom.
- A branched side chain on the opposing nitrogen, comprising a pyrrolidin-1-yl moiety and a 4-(dimethylamino)phenyl group.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-24(2)18-11-9-16(10-12-18)19(25-13-5-6-14-25)15-22-20(26)21(27)23-17-7-3-4-8-17/h9-12,17,19H,3-8,13-15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNXVZUYJHXZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between cyclopentylamine and a suitable precursor containing the dimethylamino phenyl and pyrrolidinyl ethyl groups. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Lipophilicity and Solubility
- The cyclopentyl group in the target compound is more lipophilic than the 4-fluorobenzyl group in BE42234, likely increasing its logP value and enhancing membrane permeability.
- The fluorine atom in BE42234 introduces electronegativity, which could improve binding interactions (e.g., dipole-dipole or hydrogen bonding) with target proteins .
Metabolic Stability
- Cyclopentyl groups are generally metabolically stable due to their saturated structure, whereas 4-fluorobenzyl groups may undergo oxidative metabolism, despite fluorine’s deactivating effects on cytochrome P450 enzymes .
Biologische Aktivität
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The general synthetic route may include the coupling of cyclopentyl amines with substituted phenyl and pyrrolidine derivatives under controlled conditions to yield the desired product. Specific methods can vary based on the desired purity and yield.
Pharmacological Profile
N-cyclopentyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has shown promising biological activities, notably in the following areas:
- Analgesic Properties: Preliminary studies indicate that this compound may exhibit analgesic effects similar to opioid analgesics, potentially acting on mu-opioid receptors.
- Antidepressant Effects: Research suggests that it may influence serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.
- CNS Activity: The compound has been studied for its central nervous system (CNS) activity, showing potential as a neuroprotective agent.
Case Studies
-
Analgesic Activity in Rodent Models:
- In a study conducted on mice, administration of varying doses of N-cyclopentyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide resulted in significant pain relief compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways via opioid receptor engagement.
-
Behavioral Studies for Antidepressant Effects:
- A behavioral study assessed the compound's impact on depression-like behaviors in rats using the forced swim test and tail suspension test. Results indicated a decrease in immobility time, suggesting antidepressant-like effects.
-
Neuroprotective Studies:
- Research involving neurotoxicity models demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Model Used | Findings |
|---|---|---|
| Analgesic | Rodent models | Significant pain relief observed |
| Antidepressant | Rat behavioral tests | Decreased immobility time |
| Neuroprotective | Neuronal cultures | Reduced apoptosis under oxidative stress |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
